Jildamycin

Description

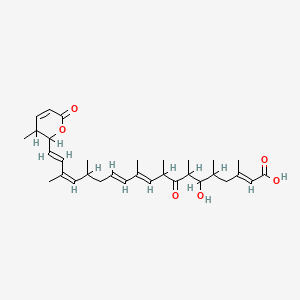

Jildamycin (IUPAC name: (2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid; chemical formula: C₃₂H₄₆O₆) is a macrolide-derived antibiotic with broad-spectrum activity against Gram-positive and atypical pathogens. Its mechanism involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis . Structurally, this compound is characterized by a polyketide backbone with a unique dihydropyran moiety, distinguishing it from other macrolides. Preclinical studies highlight its potent bactericidal effects, particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycoplasma pneumoniae. Pharmacokinetic data indicate moderate oral bioavailability (45–60%) and a half-life of 8–12 hours, supporting twice-daily dosing .

Properties

Molecular Formula |

C32H46O6 |

|---|---|

Molecular Weight |

526.7 g/mol |

IUPAC Name |

(2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16-,23-19+ |

InChI Key |

QECBVZBMGUAZDL-SJMSETAHSA-N |

Isomeric SMILES |

CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C |

Canonical SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Synonyms |

leptomycin A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Jildamycin involves multiple steps, starting from the extraction of the natural anthracycline compound, daunorubicin. The key steps include:

Glycosylation: The attachment of sugar moieties to the aglycone structure.

Acetylation: The addition of acetyl groups to specific positions on the molecule.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces bacteria, followed by chemical modification steps to achieve the desired semi-synthetic compound. The fermentation process is optimized to maximize yield and purity, and the subsequent chemical modifications are carried out under controlled conditions to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions: Jildamycin undergoes various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications.

Scientific Research Applications

Jildamycin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying DNA intercalation and the effects of anthracyclines on nucleic acid synthesis.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Investigated for its potential in treating various bacterial infections, including those caused by multi-drug resistant strains.

Industry: Utilized in the production of semi-synthetic antibiotics and as a reference standard in quality control processes.

Mechanism of Action

Jildamycin exerts its effects by intercalating into the DNA double helix, thereby disrupting the normal function of nucleic acids. This intercalation inhibits the enzyme topoisomerase II, which is essential for DNA replication and transcription. By blocking this enzyme, this compound prevents the proliferation of bacterial cells, leading to their eventual death. The molecular targets of this compound include the DNA strands and the topoisomerase II enzyme, which are critical for bacterial survival and replication.

Comparison with Similar Compounds

Table 1: Structural and Pharmacodynamic Comparison

| Parameter | This compound | Erythromycin | Clarithromycin |

|---|---|---|---|

| Molecular Weight (g/mol) | 550.7 | 733.9 | 747.9 |

| Key Functional Groups | Dihydropyran | Desosamine | 14-membered ring |

| Protein Binding (%) | 85 | 70–80 | 65–70 |

| MIC₉₀ for MRSA (µg/mL) | 0.25 | 1.0 | 0.5 |

Pharmacokinetic Profiles

This compound demonstrates superior oral bioavailability (55%) compared to erythromycin (25–35%) due to reduced gastric acid degradation. Its volume of distribution (Vd: 2.5 L/kg) exceeds clarithromycin’s (1.9 L/kg), correlating with enhanced intracellular accumulation. Metabolism occurs via hepatic CYP3A4, producing inactive metabolites excreted renally (60%) and fecally (40%). In contrast, azithromycin undergoes minimal metabolism, relying on biliary excretion (>50%) .

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Azithromycin | Erythromycin |

|---|---|---|---|

| Bioavailability (%) | 55 | 37 | 25–35 |

| Half-life (hours) | 10.5 | 68 | 1.5–3.0 |

| Cmax (µg/mL) | 3.8 | 0.4 | 2.1 |

| Renal Excretion (%) | 60 | 12 | 15 |

Regulatory and Bioequivalence Considerations

EMA guidelines require comparative analyses of purity, dissolution profiles, and stability for generic approvals. This compound’s reference product (Leptomycin A) meets International Council for Harmonisation (ICH) standards for impurity thresholds (<0.15% for any single unknown impurity) . However, structural analogs like roxithromycin exhibit variability in bioequivalence due to differences in crystalline forms, underscoring the need for rigorous comparative dissolution testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.